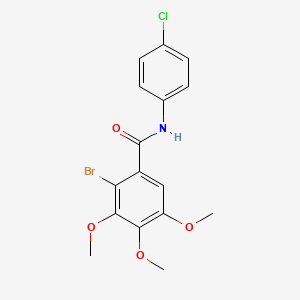![molecular formula C15H13N3O2 B5795912 4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has been of significant interest in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes and proteins that are involved in the development of various diseases. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high potency and selectivity. This compound has been found to be effective in small concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One of the most significant directions is the development of new drugs based on this compound. This can involve the modification of the structure of this compound to improve its pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into the development of new therapeutic strategies for various diseases. Additionally, the use of this compound in combination with other drugs can also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been achieved using different methods. One of the most commonly used methods involves the reaction between 3-methylphenyl hydrazine and 2-chloropyridine-5-carbaldehyde in the presence of sodium methoxide. This reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride and sodium acetate to obtain the final product.
Applications De Recherche Scientifique
4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-3-2-4-13(9-11)19-10-14-17-15(18-20-14)12-5-7-16-8-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIZAZSIIXTPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

methanone](/img/structure/B5795877.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)


